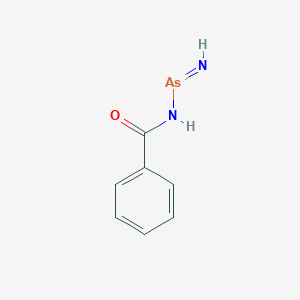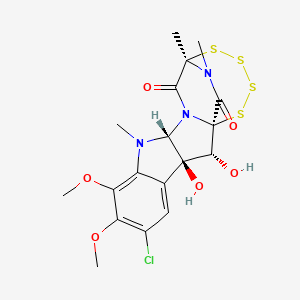
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are characterized by the presence of an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 5-chloro-1,2,3,3-tetramethylindole with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds.
Aplicaciones Científicas De Investigación
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other indolium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-chloro-1,2,3,3-tetramethyl-3H-indolium iodide
Uniqueness
3H-Indolium, 5-chloro-1,2,3,3-tetramethyl-, perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. This makes it different from other similar compounds that may contain different counterions, such as iodide or chloride.
Propiedades
Número CAS |
31878-25-8 |
|---|---|
Fórmula molecular |
C12H15Cl2NO4 |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
5-chloro-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C12H15ClN.ClHO4/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DXMYVRGZOHTVSK-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

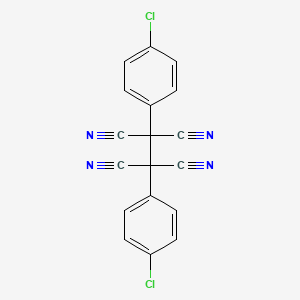
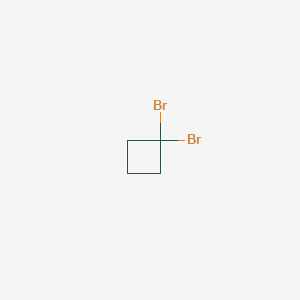
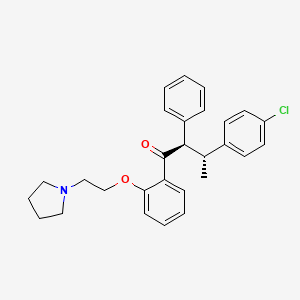
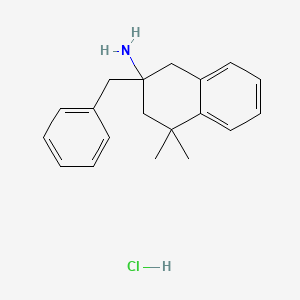
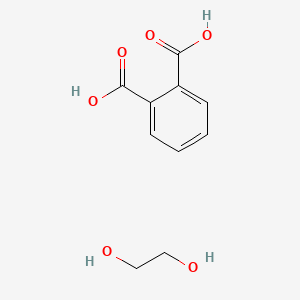
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
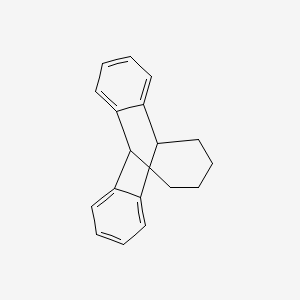

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
